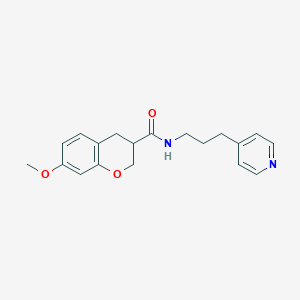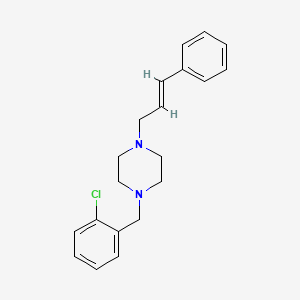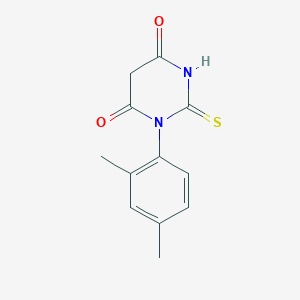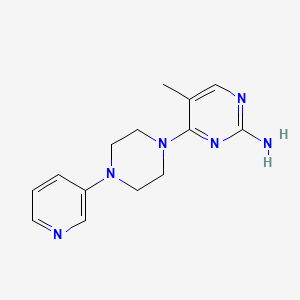
7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including nucleophilic substitution reactions and ester hydrolysis, to achieve high yields and specific molecular structures. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involved a rapid and high-yield method from commercially available precursors (Zhou et al., 2021). This process may share similarities with the synthesis of 7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide, emphasizing the importance of precise reaction conditions and reagent selection.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques like X-ray diffraction and FT-IR spectroscopy. For example, the structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was elucidated, showcasing the compound's triclinic space group and providing detailed insights into its molecular geometry and electronic properties (Gumus et al., 2018). These techniques are critical for understanding the structural characteristics of 7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide.
Chemical Reactions and Properties
Chemical reactions involving related compounds often result in the formation of novel molecular structures with distinct chemical properties. For instance, the reaction of carbamoylated amino enones with 3-substituted chromones yielded 2-pyridones and chromeno[4,3-b]pyridine-2,5-diones, highlighting the compound's reactivity and potential for generating diverse chemical entities (Obydennov et al., 2019). Such reactions are pertinent to exploring the chemical versatility of 7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide.
Physical Properties Analysis
The physical properties of compounds like 7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide, including solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. Studies on similar compounds provide insights into how these properties can be analyzed and optimized for specific uses. For example, the structural and conformational analysis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has contributed to understanding the relationship between molecular structure and physical properties (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, play a significant role in the utility of compounds like 7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide. Research on related compounds, such as the synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides, has highlighted their potential as antioxidants, underscoring the importance of chemical property analysis in identifying potential applications (Lee et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
7-methoxy-N-(3-pyridin-4-ylpropyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-5-4-15-11-16(13-24-18(15)12-17)19(22)21-8-2-3-14-6-9-20-10-7-14/h4-7,9-10,12,16H,2-3,8,11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYZCECPHTVJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)NCCCC3=CC=NC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S*,5R*)-3-(3-pyridin-4-ylpropanoyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640836.png)

![1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5640844.png)
![7-[(pyridin-4-ylthio)acetyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5640851.png)


![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-4-(2,6-dimethylpyridin-3-yl)pyrimidine](/img/structure/B5640880.png)
![N,3-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5640888.png)
![N'-{(3S*,4R*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5640902.png)
![2-{9-[(2-methoxyphenyl)acetyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5640907.png)
![3-[(1-pyrazin-2-ylpiperidin-4-yl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5640914.png)
![1-methyl-3-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]imidazolidin-2-one](/img/structure/B5640919.png)